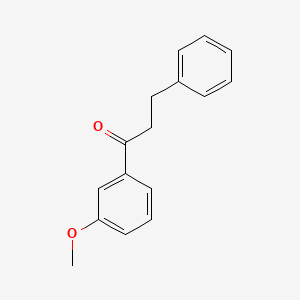

3'-Methoxy-3-phenylpropiophenone

Descripción general

Descripción

The compound of interest, 3'-Methoxy-3-phenylpropiophenone, is a chemical entity that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 3'-Methoxy-3-phenylpropiophenone, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1-phenyl-3(4-methoxyphenyl)-2-propenone, involves the use of density functional theory and various spectroscopic techniques to optimize structural parameters and understand electronic properties . Additionally, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation via successive C-C and C-H bond cleavages, suggests a potential synthetic pathway that could be adapted for the synthesis of 3'-Methoxy-3-phenylpropiophenone .

Molecular Structure Analysis

The molecular structure and spectroscopic data of related methoxyphenol compounds have been obtained using DFT calculations, which provide insights into bond lengths, bond angles, and intramolecular interactions . X-ray crystallography studies of similar compounds, such as 3-phenoxy-1,4-diarylazetidin-2-ones, reveal the importance of torsional angles and configurations for activity, which could be relevant for understanding the structure of 3'-Methoxy-3-phenylpropiophenone .

Chemical Reactions Analysis

The reactivity of related compounds, such as p-methoxypropiophenone, in photochemical reactions with phenols, indicates the potential for 3'-Methoxy-3-phenylpropiophenone to participate in similar reactions . The study of carbonyl triplets and their quenching by phenols provides valuable information on the reactivity of carbonyl-containing compounds .

Physical and Chemical Properties Analysis

The dissociation constants and thermodynamic parameters of related compounds, such as 3,4-dihydroxyphenylpropionic acid, provide a basis for understanding the acid-base properties of 3'-Methoxy-3-phenylpropiophenone . The electronic structure and intramolecular interactions of methoxyphenol isomers, studied using core X-ray photoelectron spectroscopy and quantum mechanical calculations, offer insights into the electronic properties that could be expected for 3'-Methoxy-3-phenylpropiophenone .

Aplicaciones Científicas De Investigación

Antiarrhythmic Activity

3'-Methoxy-3-phenylpropiophenone derivatives demonstrate significant antiarrhythmic properties. For instance, 2"-Diethylaminoethoxy-3-phenylpropiophenone hydrochloride (I) (Dialicor or Etafone) shows antiarrhythmic, spasmolytic, and local-anesthetic activity. The analogs of Etafone synthesized through 4-hydroxycoumarin derivatives exhibit reduced toxicities and enhanced coronary-dilating and local-anesthetic activities (Nikolaevskii et al., 1989).

Photochemical Studies

The photochemistry of p-methoxy-β-phenylpropiophenone is influenced by cyclodextrin complexation. This interaction with β- or γ-cyclodextrins results in protection from external water-soluble quenchers, such as nitrite or cupric ions, and impacts the triplet lifetime of the included ketone (Netto-Ferreira & Scaiano, 1988).

Synthesis of Complex Compounds

3'-Methoxy-3-phenylpropiophenone is used in the synthesis of complex chemical structures. For example, it plays a role in the desulphurization of 3,4-Diaryl-2H-1-benzothiopyrans to produce various 1,1,2-Triarylalk-1-enes (Collins & Hobbs, 1974).

Development of Novel Polymers

A bisphenol monomer, (3-methoxy)phenylhydroquinone, derived from 3'-Methoxy-3-phenylpropiophenone, has been utilized in the development of fully aromatic poly(aryl ether ketone)s. These polymers exhibit high molecular mass, good solubility, high glass transition temperatures, and excellent thermal stability (Yue et al., 2007).

Pharmaceutical Intermediates

It is also involved in the synthesis of pharmaceutical intermediates like p-methoxyphenyl) 7-methoxy 1-hydroxy 3-naphthalenecarbonylic acid, demonstrating its utility in the pharmaceutical industry (Yu Ma, 2000).

Safety And Hazards

The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Propiedades

IUPAC Name |

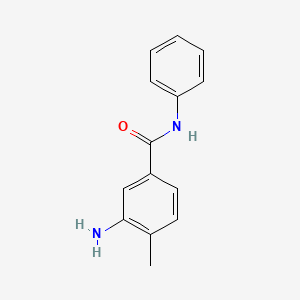

1-(3-methoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWKQZILABRHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458778 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-3-phenylpropiophenone | |

CAS RN |

76106-76-8 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)